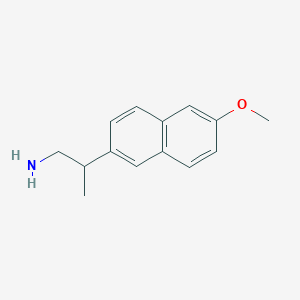
1H-imidazol-4-yl(oxo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-imidazol-4-yl(oxo)acetic acid is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazol-4-yl(oxo)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, followed by cyclization under basic conditions .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve continuous flow processes that are atom economical, highly selective, and environmentally benign. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-imidazol-4-yl(oxo)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium or nickel and may be carried out under mild to moderate temperatures.
Major Products: The major products formed from these reactions include various substituted imidazoles, diketones, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-imidazol-4-yl(oxo)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the development of catalysts, dyes, and other functional materials.
Mécanisme D'action
The mechanism of action of 1H-imidazol-4-yl(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Imidazole-4-acetic acid: Similar in structure but with different functional groups.
Imidazole-4-carboxylic acid: Another derivative with a carboxyl group instead of an oxo group.
Imidazole-4-aldehyde: Contains an aldehyde group, leading to different reactivity and applications
Uniqueness: 1H-imidazol-4-yl(oxo)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad range of applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
295345-28-7 |
|---|---|
Formule moléculaire |
C5H4N2O3 |
Poids moléculaire |
140.10 g/mol |
Nom IUPAC |
2-(1H-imidazol-5-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C5H4N2O3/c8-4(5(9)10)3-1-6-2-7-3/h1-2H,(H,6,7)(H,9,10) |
Clé InChI |
RPVXUSIQSQEAFM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


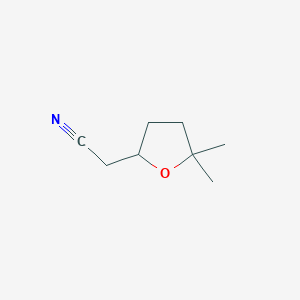
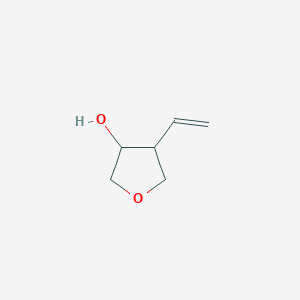
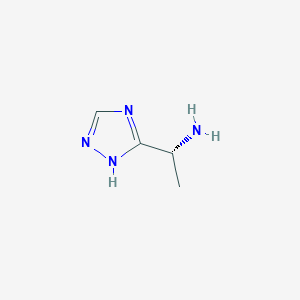

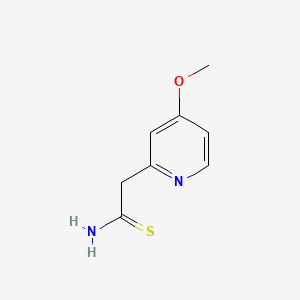
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)

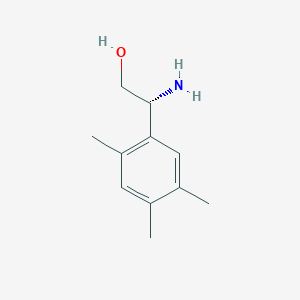

![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13614159.png)

